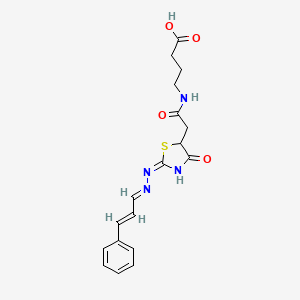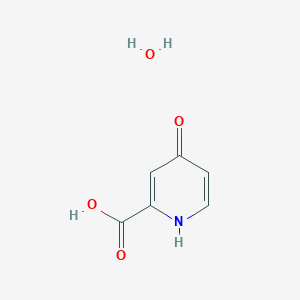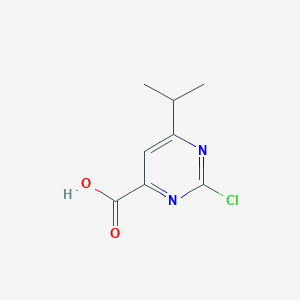
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide” is an organic compound. It contains a phenyl ring with two methoxy groups attached, an acetamide group, and a cyclopropyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, methoxy groups, acetamide group, and cyclopropyl group would all contribute to its overall structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the phenyl ring, methoxy groups, acetamide group, and cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl ring could contribute to its aromaticity, while the methoxy groups could influence its polarity .Applications De Recherche Scientifique
Synthetic Methodologies and Complex Molecule Synthesis
- Oxidative Radical Cyclization : The compound has been utilized in oxidative radical cyclization processes. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide was treated with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the synthesis of tetrahydroindol-2-one and subsequently 4-acetoxyerythrinane, showcasing its utility in synthesizing erythrinane derivatives, which are valuable in natural product synthesis (Shiho Chikaoka et al., 2003).
- Acyliminium Ion Cyclisation : A high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide led to the synthesis of (±)-crispine A, demonstrating the compound's role in facilitating complex organic transformations (F. King, 2007).
Potential Pesticide Development
- Characterization of Pesticide Derivatives : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to the queried chemical, have been characterized for their potential as pesticides through X-ray powder diffraction. This research highlights the exploration of such compounds in developing new pesticide formulations (E. Olszewska et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-4-3-11(7-13(12)20-2)8-14(18)16-9-15(10-17)5-6-15/h3-4,7,17H,5-6,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQBZKLOLFBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile](/img/structure/B2752489.png)


![2-(4-isopropylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2752494.png)
![N5-(sec-butyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)

![3-(4-Chlorophenyl)-6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2752498.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752499.png)


